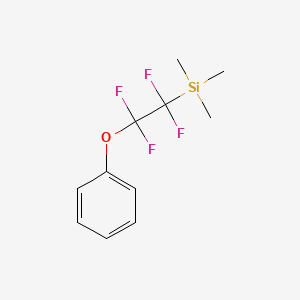

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

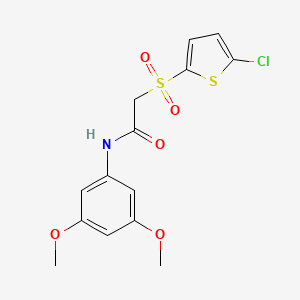

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is a chemical compound with the molecular formula C11H14F4OSi . It has a molecular weight of 266.307373 g/mol . The IUPAC name for this compound is trimethyl (1,1,2,2-tetrafluoro-2-phenoxyethyl)silane .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether . The SMILES string of this compound is CSi©C(F)(F)C(F)(F)Oc1ccccc1 , which can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .科学的研究の応用

Synthesis Applications

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane has been employed in the synthesis of various chemical compounds. For example, a direct synthesis method was developed using this silane for creating trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, demonstrating the versatility of trimethyl silanes in synthesis processes (Grecian, Hadida, & Warren, 2005). Additionally, it has been used in the efficient reaction of enamines with hydrogen fluoride to produce amines containing the tetrafluoroethyl group, showcasing its role in functional group transformation (Chernykh, Jurásek, & Beier, 2015).

Material Science and Polymerization

In material science, this silane has contributed to the development of silicon-containing coatings. Its gas-phase thermal decomposition leads to various gaseous products and solid deposits, useful for chemical vapor deposition of silicon-based materials (Pola, Alexandrescu, Morjan, & Sorescu, 1990). Similarly, its derivatives have been used in UV laser-induced gas-phase polymerization, leading to the formation of polytrimethylsiloxy-substituted macromolecules, which are valuable in creating unique organosilicon polymers (Pola & Morita, 1997).

Chemical Surface Modification

Trimethyl silanes, including variants of this compound, have been utilized in modifying the surface properties of materials. For instance, they have been applied in creating superhydrophobic surfaces on membranes, which are crucial in membrane distillation processes (Hamzah & Leo, 2017). This illustrates the compound's utility in enhancing material functionalities for specific industrial applications.

Electronic and Battery Applications

In the field of electronics and batteries, novel silane compounds, akin to this compound, have been synthesized and employed as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrate high stability and conductivity, suggesting their potential in advancing battery technology (Amine et al., 2006).

Safety and Hazards

特性

IUPAC Name |

trimethyl-(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F4OSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGQWAFZAKSDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=CC=C1)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F4OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2780688.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B2780690.png)

![11-[(2-Methoxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2780700.png)

![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2780701.png)

![5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2780702.png)

![N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide](/img/structure/B2780710.png)